4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine
Description
The compound 4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine features a pyrimidine core substituted at three positions:
- Position 2: A piperazine group modified with a 4-(trifluoromethoxy)benzyl moiety.
- Position 4: A morpholine ring.
- Position 6: A methyl group.
This trisubstituted pyrimidine structure is characteristic of bioactive molecules targeting enzymes or receptors, particularly in infectious diseases and oncology .
Properties
IUPAC Name |
4-[6-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5O2/c1-16-14-19(28-10-12-30-13-11-28)26-20(25-16)29-8-6-27(7-9-29)15-17-2-4-18(5-3-17)31-21(22,23)24/h2-5,14H,6-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUOHIOLHKKPHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[6-methyl-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. The structural features, including the trifluoromethoxy group and the piperazine moiety, contribute to its pharmacological profile.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The incorporation of the trifluoromethoxy group enhances lipophilicity and may improve binding affinity to biological targets.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of morpholine and pyrimidine derivatives. For instance, derivatives similar to the target compound were evaluated for their ability to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. Key findings include:
- Inhibition of iNOS and COX-2 : Compounds demonstrated a significant reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. Western blot analyses confirmed decreased protein levels for these inflammatory markers, indicating a potential mechanism for anti-inflammatory action .
- Molecular Docking Studies : These studies revealed strong interactions between the compounds and the active sites of iNOS and COX-2, suggesting that these compounds could serve as effective inhibitors in inflammatory pathways .
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly due to its ability to modulate signaling pathways involved in cell proliferation and survival. Morpholine derivatives have been reported to act as inhibitors of the PI3K/Akt/mTOR pathway, which is crucial in cancer biology .
Case Studies
- In Vitro Studies : A study involving a series of morpholinopyrimidine derivatives showed promising results in inhibiting cell growth in various cancer cell lines. For example, certain derivatives significantly reduced viability in MCF-7 breast cancer cells at specific concentrations .
- Animal Models : In vivo studies are necessary to further validate these findings. Preliminary data suggest that similar compounds exhibit reduced tumor growth in xenograft models, although specific data on the target compound is still limited.
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Comparison with Similar Compounds
Core Pyrimidine Derivatives with Piperazine/Morpholine Substituents
The following table compares the target compound with structurally related pyrimidine derivatives:
*Calculated based on molecular formula.
Key Observations :
- The target compound’s 4-(trifluoromethoxy)benzylpiperazine group distinguishes it from analogs with simpler piperazine/piperidine substituents (e.g., Compounds 75, 77). This group likely improves target binding affinity due to its bulky aromatic and electron-deficient trifluoromethoxy moiety .
- Compared to Compound 80, which incorporates fluoropyridine, the target compound’s methyl group at position 6 reduces molecular weight and may enhance metabolic stability .
Thieno[3,2-d]pyrimidine Analogs
Several patents describe thieno[3,2-d]pyrimidine derivatives with morpholine and sulfonylated piperazines:
- EP 2 402 347 A1 : Compounds like 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholinyl-thieno[3,2-d]pyrimidine feature sulfonyl groups that increase polarity and solubility. The target compound lacks this sulfonyl group, suggesting differences in pharmacokinetic profiles.
- 1146955-37-4 : A thienopyrimidine with a methylsulfonylpiperazine and tetrahydropyran-indazole group. Its higher molecular weight (597.8 g/mol) contrasts with the target compound’s smaller size, which may favor better bioavailability.
Arylpiperazine Derivatives
- Compound 21 : A thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Unlike the target compound, it lacks a pyrimidine core but shares the trifluoromethylphenylpiperazine motif, highlighting the pharmacological relevance of this group in kinase inhibition.
- Acta Crystallographica E : A pyridazinone derivative with fluorophenylpiperazine and morpholine. The absence of a pyrimidine core limits direct comparability but underscores the versatility of morpholine-piperazine hybrids.
Pharmacological and Physicochemical Considerations
- Target Selectivity : The morpholine and trifluoromethoxy groups may confer selectivity for kinases or G-protein-coupled receptors over related targets .
- Metabolism : Fluorine atoms and the methyl group at position 6 could reduce oxidative metabolism, extending half-life relative to nitro- or pyridine-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
